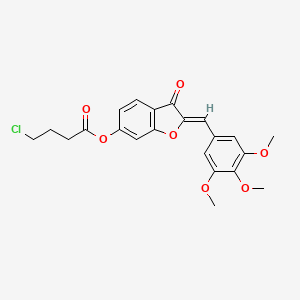

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate

Beschreibung

The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate (CAS: 896073-26-0) is a benzofuran derivative featuring a 3,4,5-trimethoxybenzylidene substituent and a 4-chlorobutanoate ester group. Its molecular formula is C23H21ClO8, with a molecular weight of 432.8 g/mol . Key computed properties include an XLogP3 of 4.1 (indicating moderate lipophilicity), 7 hydrogen bond acceptors, and 9 rotatable bonds, which suggest conformational flexibility .

Eigenschaften

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-chlorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClO7/c1-26-18-10-13(11-19(27-2)22(18)28-3)9-17-21(25)15-7-6-14(12-16(15)30-17)29-20(24)5-4-8-23/h6-7,9-12H,4-5,8H2,1-3H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYJCTXJXOKTKR-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, often involving the use of Lewis acids or bases to facilitate the formation of the furan ring.

Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 3,4,5-trimethoxybenzaldehyde under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.

Esterification with 4-Chlorobutanoic Acid: The final step involves the esterification of the intermediate compound with 4-chlorobutanoic acid, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction of the carbonyl group in the benzofuran ring can yield alcohol derivatives.

Substitution: The chlorobutanoate ester group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Wirkmechanismus

The mechanism by which (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethoxybenzylidene moiety could play a role in these interactions, potentially enhancing binding affinity or specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The target compound shares a common benzofuran core with a 3,4,5-trimethoxybenzylidene substituent but differs in the ester group. Below is a comparison with two analogues:

(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

- Molecular Formula : Likely C26H26O8 (inferred from cyclohexanecarboxylate substitution).

- Key Features: The cyclohexanecarboxylate ester introduces a bulky, hydrophobic cyclohexane ring. This modification increases steric hindrance and may enhance lipid solubility compared to the 4-chlorobutanoate ester. However, exact computed properties (e.g., LogP, rotatable bonds) are unavailable .

Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate

Data Table: Comparative Properties

Analysis of Structural and Functional Differences

Ester Group Impact: The 4-chlorobutanoate group in the target compound introduces a chlorine atom and a four-carbon chain, balancing lipophilicity (XLogP3 = 4.1) and moderate polarity. Chlorine may enhance electrophilic reactivity or influence binding in biological targets. The cyclohexanecarboxylate analogue’s bulky cyclohexane ring likely increases LogP (more hydrophobic) and reduces solubility in aqueous environments. This could affect pharmacokinetics, such as membrane permeability or metabolic stability.

Conformational Flexibility :

- The target compound’s 9 rotatable bonds allow greater flexibility, which may facilitate binding to diverse biological targets but could also increase entropic penalties during molecular recognition.

- The ethyl ester analogue’s 5 rotatable bonds suggest a more rigid structure, possibly favoring pre-organized conformations for specific interactions.

Crystallographic Behavior :

- The ethyl ester analogue crystallizes in a triclinic system with intermolecular C–H···O interactions . Similar studies on the target compound are lacking, but its chlorine atom and longer ester chain could influence packing efficiency and crystal lattice stability.

Biologische Aktivität

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzofuran core and a trimethoxybenzylidene moiety, which may influence its reactivity and interactions within biological systems.

Chemical Structure

The chemical structure of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate |

| Molecular Formula | C22H23ClO6 |

| Molecular Weight | 420.87 g/mol |

| CAS Number | 929372-82-7 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Interaction : The trimethoxybenzylidene moiety may facilitate binding to specific enzymes or receptors, altering their activity.

- Cellular Uptake : The presence of the 4-chlorobutanoate group may enhance solubility and permeability across cellular membranes.

- Antioxidant Activity : Similar compounds have demonstrated the ability to inhibit reactive oxygen species (ROS), suggesting potential antioxidant properties.

Cytotoxicity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example:

- A study evaluated the cytotoxic activity of substituted benzylidene derivatives against B1647 cells (acute myeloid leukemia) and found that certain derivatives inhibited Nox4, contributing to their antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of related compounds reveals that the presence of methoxy groups significantly enhances biological activity. The following table summarizes findings from relevant studies:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene) | Antiproliferative in leukemia cells | Inhibition of Nox4 and tubulin assembly |

| Benzofuran Derivative A | Antimicrobial properties | Interaction with bacterial cell membranes |

| Trimethoxyphenol C | Anti-inflammatory effects | Inhibition of pro-inflammatory cytokines |

Case Studies

- Case Study on Anticancer Activity : A recent study focused on the anticancer properties of substituted benzylidene compounds. It was noted that the most potent compound exhibited significant inhibition of cell proliferation in leukemia models through the disruption of tubulin assembly .

- Antioxidant Potential : Another investigation into structurally similar compounds highlighted their ability to scavenge free radicals and reduce oxidative stress in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.